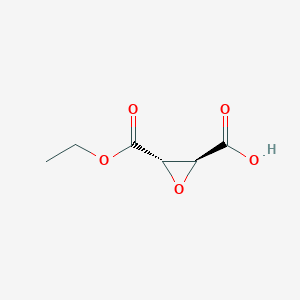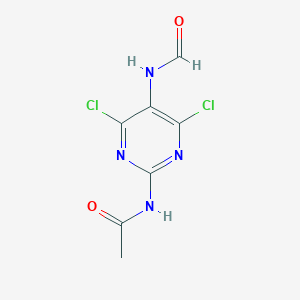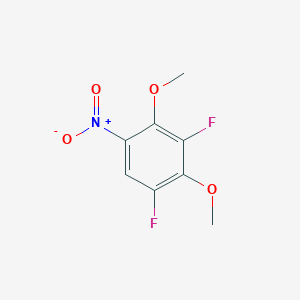
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization of the benzene ring. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, highlighting a method that could be adapted for our target compound (Sweeney, McArdle, & Aldabbagh, 2018). This suggests that similar methodologies could be employed for the synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene, involving nitration and selective fluorination steps.
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed analysis through X-ray crystallography, NMR, and FT-IR techniques. For instance, the structure of synthesized compounds has been confirmed by these methods, indicating that a comprehensive structural analysis would reveal the spatial arrangement of atoms and the electronic environment influencing reactivity and stability (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactions and Properties
The presence of difluoro and nitro groups suggests that the compound would participate in various chemical reactions, such as nucleophilic substitution or reduction. For related compounds, the reactions with amines, leading to the displacement of the fluorine atoms, have been explored, indicating a similar potential for our compound to undergo transformations that could be useful in synthetic chemistry (Plater & Harrison, 2023).
Aplicaciones Científicas De Investigación
Antiferromagnetic Exchange Interaction : This compound is utilized for studying antiferromagnetic exchange interactions among three spins in an isosceles triangular configuration (Fujita et al., 1996).
Rearomatization Studies : It plays a role in the rearomatization of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate (Fischer & Iyer, 1980).
Studying Structure and Reactivity : The compound is used for studying the structure and reactivity of 2,6-dimethoxy-1,4-benzoquinone (Bolker & Kung, 1969).
Structural Analogy Research : It is a structural analog of 1,3-diiodo-5-nitrobenzene, used in chemical research for studying close contacts and interactions between molecules (Bosch, Bowling, & Speetzen, 2022).
Synthesis of Aromatic Fluoro Compounds : 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is employed in the synthesis of aromatic fluoro compounds from nitro compounds by nucleophilic substitution of nitrite by fluoride (Effenberger & Streicher, 1991).
Studying Nitrobenzene Derivatives and Anion States : This compound is used in research on nitrobenzene derivatives and their anion states (Asfandiarov et al., 2007).
Inhibiting Polymorphonuclear Leukocyte Functions : Fluorinated nitrobenzenes, like 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene, inhibit various functions of rabbit polymorphonuclear leukocytes (Elferink & Deierkauf, 1984).
In Chemical Reactions : It is used in chemical reactions for obtaining various compounds, including nitrobenzene-1,3-diol and its derivatives (Zhang Chun-xia, 2011).
Studying Hexamers and Their Structures : 2,4-Bis(phenylamino)nitrobenzene, related to this compound, is utilized in studying hexamers and their structures (Plater & Harrison, 2015).
Polymerization Studies : It's involved in the polymerization of 5-phenyl-1,3-dioxolan-2,4-dione in the presence of tertiary organic bases like pyridine (Smith & Tighe, 1981).
Study of Molecular Structures : The compound is a methoxybenzene derivative with planar molecules and hydrogen-bonded dimers in all three solids (Fun et al., 1997).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene are currently unknown . As research progresses, we may gain insights into the specific pathways this compound influences and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For optimal storage and to maintain the compound’s purity and stability, 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene should be kept in a cool, dry, and well-ventilated area. It should be protected from light and moisture, as these environmental factors can compromise its performance in various applications .
Propiedades
IUPAC Name |
1,3-difluoro-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBATJZGSLPNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269368 | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
CAS RN |
195136-63-1 | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

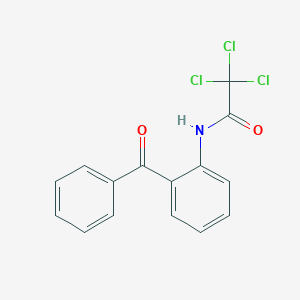
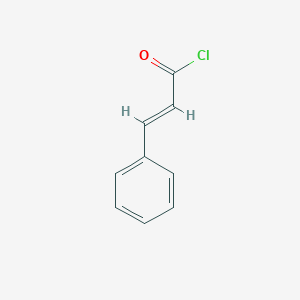


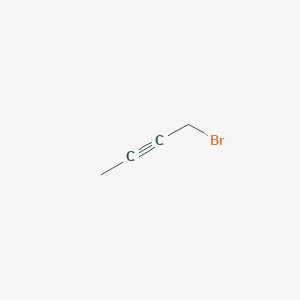



![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
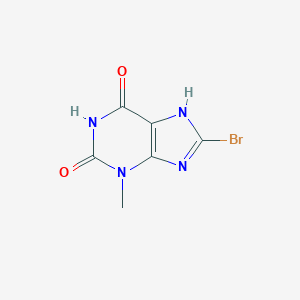
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
